056-(FERROCENYL)HEXANETHIOL
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Overview
Description
Mechanism of Action
Target of Action
056-(Ferrocenyl)hexanethiol, also known as 6-(Ferrocenyl)hexanethiol (FHT), primarily targets gold substrates . The compound forms a self-assembled monolayer (SAM) on these substrates, facilitating electron exchange between the coating and the substrate .
Mode of Action
FHT interacts with its target by forming a SAM where ferrocenyl linkages facilitate the electron exchange . This interaction results in a change in the electronic properties of the substrate, enabling it to act as an electron transport medium .
Biochemical Pathways
It’s known that fht can be used to functionalize graphene-coated gold surfaces by forming gold-thiol linkages . These linkages can act as electron transfer mediators, potentially affecting electron transport pathways .
Pharmacokinetics
Given its use in bio-electrochemical devices , it’s likely that its bioavailability is primarily determined by its ability to form stable SAMs and facilitate electron exchange.
Result of Action
The molecular and cellular effects of FHT’s action primarily involve changes in electron transport. By forming a SAM on a substrate, FHT facilitates electron exchange, which can influence the electronic properties of the substrate . This can be particularly useful in bio-electrochemical devices .
Biochemical Analysis
Biochemical Properties
056-(Ferrocenyl)Hexanethiol forms a self-assembled monolayer (SAM) where ferrocenyl linkages can facilitate the electron exchange between the coating and the substrate . This property allows it to act as an electron transport medium, potentially useful in bio-electrochemical devices
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully known. Its ability to facilitate electron exchange suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique structure. The ferrocene core of the molecule is redox-active, electroactive, and photoreactive . These properties provide an attractive platform for exploring novel materials with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 056-(FERROCENYL)HEXANETHIOL typically involves the reaction of ferrocene with a hexanethiol derivative. One common method includes the use of a Grignard reagent, where ferrocene is reacted with 6-bromohexanethiol in the presence of magnesium to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
056-(FERROCENYL)HEXANETHIOL undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The thiol group can participate in substitution reactions, particularly with gold surfaces to form strong Au-S bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Gold substrates are commonly used for forming self-assembled monolayers.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of self-assembled monolayers on gold surfaces.
Scientific Research Applications
056-(FERROCENYL)HEXANETHIOL has a wide range of applications in scientific research:
Chemistry: Used in the study of electron transfer processes and the formation of self-assembled monolayers.
Biology: Employed in bio-electrochemical devices for sensing and detection of biological molecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable monolayers.
Industry: Utilized in the fabrication of sensor devices and functionalization of graphene-coated surfaces.
Comparison with Similar Compounds
Similar Compounds
- 11-(Ferrocenyl)undecanethiol
- Aminoferrocene
- Ferrocenemethanol
- 3-Ferrocenylpropionic anhydride
- (6-Bromohexyl)ferrocene
- (6-Bromo-1-oxohexyl)ferrocene
Uniqueness
056-(FERROCENYL)HEXANETHIOL is unique due to its specific hexanethiol side chain, which provides distinct properties in forming self-assembled monolayers. This makes it particularly effective in applications requiring stable and reproducible electron transfer systems .
Properties
CAS No. |
134029-92-8 |
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Molecular Formula |
C11H17S.C5H5.Fe |
Molecular Weight |
302.261 |
Origin of Product |
United States |
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